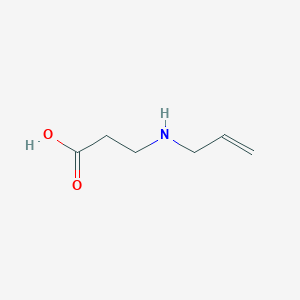
3-(Allylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the amino acid backbone . It is a powder at room temperature and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allylamino)propanoic acid typically involves the reaction of phenylalanine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of phenylalanine attacks the allyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Allylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
3-(Allylamino)propanoic acid is characterized by an allylamine moiety attached to a propanoic acid backbone. Its chemical structure allows it to participate in a variety of reactions, making it a versatile compound in synthetic chemistry.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Organic Synthesis
- Building Block : It serves as a valuable building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biochemical Studies
- Enzyme Interactions : The compound is utilized in studies investigating enzyme kinetics and modifications. It can act as an inhibitor or activator for specific enzymes, providing insights into metabolic pathways.
- Protein Modifications : Research has shown that this compound can modify proteins, influencing their activity and stability in biochemical assays.
Medical Research
- Therapeutic Potential : Investigations are ongoing into its potential therapeutic applications, particularly in drug development. The compound has been studied for its anticancer properties, showing promise in reducing cell viability in cancer cell lines .
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, making it a candidate for research into treatments for neurodegenerative diseases.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus.
- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in breast cancer cells at certain concentrations .
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegeneration.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Significant inhibition of growth in Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines at concentrations above 100 µM. |
| Study 3 | Neuroprotective Effects | Reduced markers of cell death in neuronal cells exposed to oxidative stress compared to controls. |
Mecanismo De Acción
The mechanism of action of 3-(Allylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid: Similar structure but with a phenyl group.
3-Bromopropanoic acid: Contains a bromine atom instead of an allyl group
Uniqueness
3-(Allylamino)propanoic acid is unique due to the presence of the allyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
3-(prop-2-enylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-7-5-3-6(8)9/h2,7H,1,3-5H2,(H,8,9) |
Clave InChI |
NAANFCPBPVLOSQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCNCCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













